molecular formula C6H7BrN2 B1289001 5-Bromo-2-methylpyridin-3-amine CAS No. 914358-73-9

5-Bromo-2-methylpyridin-3-amine

Cat. No.: B1289001
CAS No.: 914358-73-9
M. Wt: 187.04 g/mol
InChI Key: CBAXYISWNGGXOZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridin-3-amine (CAS: 109613-97-0) is a halogenated pyridine derivative characterized by a bromine atom at position 5, a methyl group at position 2, and an amine group at position 3 of the pyridine ring. Its molecular formula is C₆H₇BrN₂, with a molecular weight of 201.04 g/mol. This compound is commercially available and serves as a critical precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse aryl-substituted pyridine derivatives .

The amine group at position 3 and bromine at position 5 make it highly reactive in cross-coupling reactions. However, the labile proton on the amine group can interfere with palladium catalysis, necessitating protective strategies such as acetylation (e.g., conversion to N-[5-bromo-2-methylpyridine-3-yl]acetamide) to improve reaction efficiency . Derivatives synthesized from this compound exhibit notable biological activities, including anti-thrombolytic, biofilm inhibition, and hemolytic properties, with specific derivatives showing >90% inhibition against Escherichia coli .

Preparation Methods

Reduction Method

One of the prominent methods for synthesizing 5-bromo-2-methylpyridin-3-amine involves the reduction of 2-methyl-3-nitro-5-bromopyridine. The process is as follows:

  • Reactants :

    • 2-methyl-3-nitro-5-bromopyridine (13 g, 60 mmol)
    • Reduced iron powder (8.4 g, 150 mmol)
    • Ammonium chloride (8.1 g, 150 mmol)
    • Methanol/water (100 mL, 4:1 v/v)
  • Procedure :

    • Combine the reactants in a reaction vessel.
    • Heat the mixture to reflux at 80°C for 2 hours.
    • Filter the mixture under hot suction.
    • Concentrate the filtrate under reduced pressure to dryness.
    • Add water (100 mL) and perform suction filtration to obtain the product.
  • Yield : Approximately 10.6 g (95% yield) of white solid product was obtained after drying.

Alternative Synthetic Route via Hydrogenation

Another method involves a multi-step process starting from diethyl malonate and culminating in the formation of this compound:

  • Stepwise Synthesis :
    • Step 1 : React diethyl malonate with sodium to form a salt.
    • Step 2 : Introduce 5-nitro-2-chloropyridine for condensation reaction followed by decarboxylation under acidic conditions to yield 5-nitro-2-picoline.
    • Step 3 : Hydrogenate the product using Pd/C catalyst to convert it into 5-amino-2-methylpyridine.
    • Step 4 : React with HBr and bromine in a controlled manner to synthesize this compound.

This method is noted for its mild reaction conditions and high yields, making it suitable for industrial applications.

Summary of Preparation Methods

Method Key Reactants Yield Conditions
Reduction Method 2-methyl-3-nitro-5-bromopyridine, iron powder ~95% Reflux at 80°C for 2 hours
Multi-step Synthesis Diethyl malonate, sodium, Pd/C catalyst High yield Mild conditions

Research indicates that the choice of method significantly impacts both yield and purity of the final product. The reduction method tends to provide a higher yield with fewer by-products compared to traditional methods involving aluminum chloride and bromine, which often result in complex mixtures that are difficult to separate.

The preparation of this compound can be effectively achieved through various synthetic routes, each with its advantages and challenges. The reduction method offers simplicity and high yields, while alternative multi-step processes provide flexibility in handling different reactants and conditions. These methods are critical for advancing applications in pharmaceuticals and organic chemistry.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 5-Bromo-2-methylpyridin-3-amine

The compound can be synthesized through several methods, including the Suzuki cross-coupling reaction. This method involves the coupling of this compound with arylboronic acids under palladium catalysis, resulting in various novel pyridine derivatives. These derivatives have shown promise in applications such as liquid crystal technology and biological activity assessments, including anti-thrombolytic and biofilm inhibition properties .

Biological Activities

Research indicates that this compound and its derivatives exhibit significant biological activities:

  • Anti-thrombolytic Activity : Certain derivatives have been evaluated for their ability to inhibit thrombus formation, which is crucial in cardiovascular disease management.
  • Biofilm Inhibition : The compound has demonstrated effectiveness in inhibiting biofilm formation, which is essential in combating bacterial infections associated with medical devices and chronic wounds .
  • Hemolytic Activity : Studies have assessed the hemolytic activity of these derivatives, providing insights into their safety profiles for potential therapeutic applications .

Medicinal Chemistry Applications

This compound serves as a versatile building block in medicinal chemistry. Its derivatives are being explored for:

  • Drug Development : The compound's structural features allow for modifications that can enhance pharmacological properties. For instance, it has been used as a starting material for synthesizing various bioactive molecules targeting different biological pathways .
  • Lead Optimization : In drug discovery, the compound has been utilized to optimize lead compounds by modifying the pyridine structure to improve potency and selectivity against specific targets .

Material Science Applications

Beyond medicinal applications, this compound is also being investigated in material science:

  • Liquid Crystals : The compound's derivatives have been studied as potential chiral dopants in liquid crystal displays (LCDs). Their molecular properties can influence the alignment and optical characteristics of liquid crystals, leading to advancements in display technologies .

Case Studies

Several studies highlight the applications of this compound:

  • Study on Liquid Crystals : A study demonstrated that pyridine derivatives synthesized from this compound exhibited favorable characteristics for use as chiral dopants in LCDs. The research included density functional theory (DFT) calculations to predict the behavior of these compounds in liquid crystal matrices .
  • Biological Evaluation : Another research effort focused on evaluating the anti-thrombolytic and biofilm inhibition activities of various derivatives. The findings suggested that specific modifications to the pyridine ring could enhance biological activity while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural analogs of 5-bromo-2-methylpyridin-3-amine differ in substituent positions, halogen types, or functional groups, leading to variations in reactivity, electronic properties, and biological efficacy. Below is a detailed comparison:

Structural and Substituent Variations

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Br (C5), CH₃ (C2), NH₂ (C3) C₆H₇BrN₂ 201.04 Suzuki coupling precursor; anti-thrombolytic derivatives (e.g., 41.32% clot lysis)
5-Bromo-6-methylpyridin-2-amine Br (C5), CH₃ (C6), NH₂ (C2) C₆H₇BrN₂ 201.04 Positional isomer; amine at C2 may alter hydrogen bonding and solubility
5-Bromo-6-methoxypyridin-3-amine Br (C5), OCH₃ (C6), NH₂ (C3) C₆H₇BrN₂O 217.04 Methoxy group enhances electron density; potential for altered reactivity in cross-coupling
5-Bromo-6-chloro-2-methylpyridin-3-amine Br (C5), Cl (C6), CH₃ (C2), NH₂ (C3) C₆H₆BrClN₂ 221.48 Dual halogenation (Br/Cl) increases steric hindrance; may reduce coupling efficiency
5-Bromo-6-fluoropyridin-2-amine Br (C5), F (C6), NH₂ (C2) C₅H₄BrFN₂ 191.00 Fluorine's electronegativity alters electronic properties; potential for enhanced bioactivity

Reactivity in Suzuki Cross-Coupling Reactions

  • This compound : Requires protection of the NH₂ group (e.g., acetylation) to prevent Pd coordination, achieving moderate yields (50–70%) .
  • No yield data available in evidence.
  • 5-Bromo-6-methoxypyridin-3-amine : Methoxy at C6 may stabilize intermediates via resonance, but competing side reactions (e.g., demethylation) could reduce yields.

Electronic Properties (DFT Analysis)

  • This compound : DFT studies reveal a high dipole moment (4.5–5.2 D) and low energy gap (HOMO-LUMO = 3.5–4.0 eV), indicating polarizable electron distribution and reactivity .

Biological Activity

5-Bromo-2-methylpyridin-3-amine (C6H7BrN2) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by a bromine atom at the 5-position, a methyl group at the 2-position, and an amino group at the 3-position of the pyridine ring, serves as a versatile building block for synthesizing various pyridine derivatives. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which allow for the formation of diverse aryl-pyridine derivatives. These reactions are pivotal in drug discovery and development due to their efficiency in synthesizing complex organic molecules .

Mode of Action

The compound acts as a reagent that facilitates the coupling of arylboronic acids with pyridine derivatives. This process not only enhances the structural diversity of synthesized compounds but also contributes to their potential biological activities .

Biochemical Pathways

Research indicates that derivatives synthesized from this compound exhibit various biological activities, including anti-thrombolytic , biofilm inhibition , and haemolytic activities . For instance, certain derivatives have shown significant efficacy against clot formation in human blood and inhibition of bacterial biofilms .

Synthesis and Derivatives

The synthesis of novel derivatives through the Suzuki reaction has been well-documented. A study demonstrated that this compound can be coupled with several arylboronic acids to yield new compounds with moderate to good yields .

Table 1: Summary of Biological Activities of Synthesized Derivatives

CompoundActivity TypeObserved EffectReference
Compound 4bAnti-thrombolytic41.32% lysis against clot formation
Compound 4fBiofilm inhibition91.95% inhibition against E. coli
Various derivativesHaemolytic activityModerate activity observed

Case Studies

In one notable study, researchers synthesized a series of pyridine derivatives from this compound and evaluated their biological activities. The compound 4b exhibited the highest anti-thrombolytic activity among the newly synthesized compounds, while 4f was particularly effective against Escherichia coli, showcasing its potential as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic properties of compounds derived from this compound are critical for understanding their therapeutic potential. Studies suggest that these derivatives can interact with various enzymes and proteins within biological systems, influencing cellular processes such as metabolism and gene expression .

Applications in Scientific Research

This compound has several applications across different fields:

  • Chemistry : Serves as a key building block for synthesizing complex organic molecules.
  • Biology : Investigated for its potential biological activities, particularly in developing antimicrobial agents.
  • Medicine : Ongoing research explores its therapeutic potential for treating central nervous system disorders.
  • Industry : Utilized in producing various chemical intermediates and fine chemicals .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 5-Bromo-2-methylpyridin-3-amine, and what analytical methods validate its purity?

Answer:
The compound is commonly synthesized via bromination of 2-amino-3-methylpyridine using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., dimethylformamide) under controlled temperatures (40–60°C) . Post-synthesis, purity is validated using:

  • 1H/13C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm).
  • Mass spectrometry (MS) : Molecular ion peak at m/z 201 (M+H)+.
  • HPLC : Retention time comparison against a reference standard.

Table 1: Key Spectral Data

TechniqueKey SignalsReference
1H NMR (DMSO-d6)δ 2.4 (s, 3H, CH3), δ 6.9 (d, 1H, Ar)
13C NMRδ 21.5 (CH3), 115–150 (Ar carbons)
MS (ESI+)m/z 201 [M+H]+

Q. Advanced: How can regioselectivity challenges during bromination of 2-amino-3-methylpyridine be addressed?

Answer:
Regioselectivity in bromination depends on:

  • Directing groups : The amino group at position 3 directs electrophilic substitution to position 5 due to resonance stabilization .
  • Reagent choice : NBS over Br2 minimizes over-bromination.
  • Temperature control : Lower temperatures (≤60°C) reduce side reactions. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Table 2: Optimization Parameters

VariableOptimal ConditionImpact on Yield
ReagentNBS in DMF85–90%
Temperature50°CMinimizes byproducts
Reaction time12–16 hoursCompletes substitution

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : In airtight containers at 2–8°C, away from oxidizers .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. Advanced: How does steric hindrance from the methyl group influence reactivity in cross-coupling reactions?

Answer:
The methyl group at position 2 introduces steric hindrance, slowing Suzuki-Miyaura couplings. Strategies to mitigate this:

  • Catalyst optimization : Use Pd(PPh3)4 with bulky ligands (e.g., SPhos) to enhance turnover .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

Table 3: Catalytic Efficiency Comparison

CatalystYield (%)Reaction Time
Pd(OAc)2/PPh34524 h
PdCl2(dtbpf)726 h
Pd(PPh3)4/SPhos8830 min (MW)

Q. Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides:

  • Bond lengths/angles : Confirms bromine substitution at position 5.
  • Packing motifs : Reveals intermolecular hydrogen bonds (N–H⋯N) stabilizing the lattice .
  • Twinned crystals : SHELXD/SHELXE can phase high-resolution data for accurate refinement .

Table 4: Crystallographic Parameters

ParameterValue
Space groupP21/c
Unit cell (Å)a=8.2, b=10.5, c=12.1
R-factor<0.05

Q. Basic: What are common intermediates derived from this compound in medicinal chemistry?

Answer:
The compound serves as a precursor for:

  • Antimicrobial agents : Via Ullmann coupling to introduce aryl groups .
  • Kinase inhibitors : Through Buchwald-Hartwig amination .
  • Fluorescent probes : By Sonogashira coupling with alkynes .

Q. Advanced: How to troubleshoot contradictory NMR data for this compound in different solvents?

Answer:
Solvent-induced shifts arise from hydrogen bonding in DMSO-d6 vs. CDCl3. For consistency:

  • Reference internal standards : Use TMS in CDCl3.
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions .

Properties

IUPAC Name

5-bromo-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAXYISWNGGXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620889
Record name 5-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914358-73-9
Record name 5-Bromo-2-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914358-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-methyl-3-nitro-pyridine (stage 75.1.5, 765 mg, 3.53 mmol) in acetic acid (7 ml) and water (1.75 ml) was added in three portions iron powder (591 mg, 10.6 mmol). The reaction mixture was stirred for 2.5 h at rt then quenched with 20 ml of 10 M aqueous NaOH, 20 g ice and 20 ml EtOAc before being filtered over Celite. The solid was washed with EtOAc and the filtrate was extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a gray solid. (HPLC: tR 1.52 min (Method A); M+H=187, 189 MS-ES).
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One
Name
Quantity
591 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) in industrial methylated spirit (330 mL) at 40° C. was added iron powder (20 g) (portionwise to avoid clumping) followed by concentrated aqueous hydrochloric acid (5 mL). The dark brown mixture was stirred vigorously at reflux for 2 hours and then cooled and filtered through Celite® (which was washed with 1 L of industrial methylated spirit). The solvent was then removed in vacuo and the residue taken up in ethyl acetate (200 mL) and washed with a saturated aqueous solution of sodium bicarbonate (200 mL), dried over magnesium sulfate and solvent removed in vacuo to give 5-bromo-2-methylpyridin-3-amine as an orange solid (10.7 g, 90%). 1HNMR (400 MHz, CDCl3, δ): 7.91 (s, 1H), 7.00 (s, 1H), 3.75 (br. s., 2H), 2.25 (s, 3H).
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-bromo-2-methyl-3-nitropyridine (1.808 g, 8.33 mmol) was suspended in glacial acetic acid (16 ml) and water (4 ml) and iron powder (1.411 g, 25.3 mmol) was added in portions over 5 minutes. The reaction was stirred under nitrogen at room temperature for 70 minutes, using a water bath to cool the reaction flask. Then, the reaction was diluted with EtOAc (20 ml) and the suspension was poured into 5 N NaOH (50 ml). The emulsion was filtered through a pad of Celite® (diatomaceous earth), which was washed with water and EtOAc. Layers separated, and the aqueous phase was extracted with EtOAc (2×50 ml). The organic extracts and phases were combined, dried over sodium sulfate, filtered, concentrated, and dried under high vacuum to afford 5-bromo-2-methylpyridin-3-amine.
Quantity
1.808 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.411 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Bromo-2-methylpyridin-3-amine
5-Bromo-2-methylpyridin-3-amine
5-Bromo-2-methylpyridin-3-amine
5-Bromo-2-methylpyridin-3-amine
5-Bromo-2-methylpyridin-3-amine
5-Bromo-2-methylpyridin-3-amine

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